
1-Cyclohexyl-2-propen-1-one
Overview
Description
1-Cyclohexyl-2-propen-1-one (CAS: 2177-34-6) is an α,β-unsaturated ketone with the molecular formula C₉H₁₄O and an average molecular mass of 138.210 g/mol . It features a cyclohexyl group attached to a propenone (vinyl ketone) moiety, making it a versatile intermediate in organic synthesis, particularly in enolate chemistry and conjugate addition reactions.
Mechanism of Action
1-Cyclohexylprop-2-en-1-one, also known as 2-Propen-1-one,1-cyclohexyl- or 1-Cyclohexyl-2-propen-1-one, is a chemical compound with the molecular formula C9H14O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
Its physicochemical properties, such as a relatively low molecular weight (13821 Da) and a logP value of 210, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1-Cyclohexylprop-2-en-1-one’s action are currently unknown
Biological Activity
1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is an organic compound with the molecular formula and a molecular weight of approximately 138.21 g/mol. This compound features a vinyl group attached to a cyclohexyl ring and a carbonyl functional group, categorizing it as an α,β-unsaturated carbonyl compound. Its unique structure contributes to its diverse biological activities, which have been explored in various studies.
- CAS Number : 2177-34-6
- Molecular Formula : C9H14O
- Molecular Weight : 138.211 g/mol
- LogP : 2.53
- Canonical SMILES : C=CC(=O)C1CCCCC1
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, highlighting its potential applications in pharmacology and medicinal chemistry. Key areas of interest include:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's interaction with biological macromolecules enhances its reactivity, making it a candidate for further exploration in antimicrobial applications .
- Antitumor Activity : Preliminary research indicates that compounds similar to this compound may possess antitumor properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structural characteristics of α,β-unsaturated carbonyl compounds are often associated with such biological activities .
Antibacterial Activity
A study published in Frontiers in Pharmacology highlighted the antibacterial efficacy of compounds related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, demonstrating that modifications to the cyclohexyl ring significantly influenced antibacterial potency. For instance, derivatives with larger aryl groups exhibited lower MIC values, suggesting a correlation between molecular structure and biological activity .
Compound | MIC (μg/mL) | Structural Features |
---|---|---|
1a | ≤ 0.5 | Standard reference compound |
1e | ≤ 0.5 | Restricted motion in isobutenyl group |
1h | Variable | Incorporates large aryl rings |
Antitumor Studies
Research focusing on the antitumor properties of α,β-unsaturated carbonyl compounds has indicated that these compounds can disrupt cellular signaling pathways involved in cancer progression. A recent study explored the effects of structurally similar compounds on tumor cell lines, revealing that they can induce significant cytotoxicity through mechanisms such as oxidative stress and DNA damage .
The biological activity of this compound is attributed to several mechanisms:
- Electrophilic Reactivity : The presence of the carbonyl group makes the compound an electrophile capable of reacting with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids.
- Radical Formation : Studies have suggested that the compound may generate free radicals upon metabolism, contributing to its antimicrobial and antitumor effects by damaging cellular components .
Comparison with Similar Compounds
Key Properties :
- Physical State : Pale yellow oil .
- Synthesis : Prepared via Grignard reaction of cyclohexanecarbaldehyde with vinylmagnesium bromide, followed by oxidation to the ketone .
- Spectroscopic Data :
Structural and Functional Group Differences
The following table summarizes structural and molecular differences between 1-cyclohexyl-2-propen-1-one and analogous compounds:
Physical and Spectroscopic Contrasts
- Boiling Points/Solubility: this compound’s polar ketone group increases solubility in polar aprotic solvents (e.g., THF) compared to non-ketone analogs like cyclohexene,1-(2-propenyl) . Cycloheptenone derivatives (e.g., 2-cyclohepten-1-one) typically have lower boiling points due to reduced molecular symmetry .
NMR Shifts :
- The α,β-unsaturation in this compound results in downfield-shifted vinyl protons (δ 6.43) versus saturated analogs. Cyclohexenyl protons in 1-(1-cyclohexenyl)-2-methylpropan-1-one appear upfield (δ 1.2–2.5) due to conjugation .
Properties
IUPAC Name |
1-cyclohexylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZSJIRHYARIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176172 | |
Record name | 1-Cyclohexyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-34-6 | |
Record name | 1-Cyclohexyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-2-propen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.